molecular formula C15H13NO3 B2468510 4-[Methyl(phenyl)carbamoyl]benzoic acid CAS No. 153849-57-1

4-[Methyl(phenyl)carbamoyl]benzoic acid

Cat. No.: B2468510
CAS No.: 153849-57-1
M. Wt: 255.273
InChI Key: KKMHMKLGAUXUIC-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Benzoic Acid Amides Research

The molecule 4-[Methyl(phenyl)carbamoyl]benzoic acid is a specific example of a broader class known as N-substituted benzoic acid amides. Research into these amides is a significant area of organic and medicinal chemistry. The core structure involves a benzoyl group attached to a nitrogen atom, which is further substituted with various groups. The nature of these nitrogen substituents dramatically influences the compound's physical, chemical, and biological properties.

The synthesis of N-substituted benzamides is a well-established field, with numerous methods available for their preparation. These often involve the reaction of a benzoic acid derivative, such as benzoyl chloride, with a primary or secondary amine. wikipedia.org A series of N-substituted benzamide (B126) derivatives have been synthesized and evaluated for their potential as antitumor agents, highlighting the importance of this class of compounds in drug discovery. researchgate.net The specific arrangement in this compound, with both a methyl and a phenyl group on the nitrogen atom, creates a tertiary amide, which imparts specific steric and electronic characteristics to the molecule. Research in this area often focuses on how these substitutions affect the compound's conformation and its ability to interact with biological targets. researchgate.net

Significance of the Carbamoyl (B1232498) Linkage in Aromatic Systems

The carbamoyl group (-CO-NRR') is a crucial functional group in organic chemistry and is central to the structure of this compound. This linkage is essentially an amide bond and is known for its unique properties. Structurally, the carbamate (B1207046) functionality is related to amide-ester hybrids and generally exhibits good chemical and proteolytic stability. nih.gov

Key aspects of the carbamoyl linkage include:

Planarity and Rigidity : Due to resonance between the nitrogen lone pair and the carbonyl group, the amide bond has a partial double bond character, leading to a planar and rigid structure. This conformational restriction can be crucial in the design of molecules that need to adopt a specific shape to be active. acs.org

Hydrogen Bonding : The carbonyl oxygen of the carbamoyl group is a hydrogen bond acceptor. While the tertiary amide in this compound lacks an N-H donor, the carbonyl oxygen can still participate in intermolecular hydrogen bonding. acs.org

Chemical Stability : Carbamates are generally stable functional groups, which is a desirable property in many applications, including materials science and medicinal chemistry. nih.gov

Overview of Academic Research Avenues for Benzoic Acid Derivatives

Benzoic acid and its derivatives are foundational compounds in organic chemistry with a wide array of applications, making them a subject of continuous academic and industrial research. ontosight.ai These compounds are not only valuable as synthetic intermediates but also exhibit a range of biological and material properties. annexechem.comijcrt.org

Major research avenues for benzoic acid derivatives include:

Medicinal Chemistry : This is arguably the most extensive area of research for benzoic acid derivatives. They are investigated for a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The carboxylic acid group can act as a key binding feature to biological targets, and the rest of the molecule can be modified to tune specificity and potency.

Organic Synthesis : Benzoic acid derivatives are versatile building blocks for the synthesis of more complex molecules. annexechem.com The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and alcohols, providing access to a wide range of chemical structures. wikipedia.org

Materials Science : The rigid structure of the benzene (B151609) ring makes benzoic acid derivatives suitable for the development of new materials. They are used in the synthesis of polymers, liquid crystals, and other functional materials.

Food and Cosmetic Industries : Due to its antimicrobial properties, benzoic acid and its salts are widely used as preservatives in food and cosmetics. wikipedia.orgontosight.ai Research in this area focuses on improving efficacy and understanding safety profiles.

The compound this compound, with its combination of a benzoic acid and a carbamoyl-linked aromatic system, fits well within these research avenues, particularly in medicinal chemistry and as a synthetic intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[methyl(phenyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(10-8-11)15(18)19/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMHMKLGAUXUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 4 Methyl Phenyl Carbamoyl Benzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic acyl substitution.

Derivatization to Esters and Acid Halides

Esterification: 4-[Methyl(phenyl)carbamoyl]benzoic acid can be converted to its corresponding esters through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product, the water formed is typically removed, or an excess of the alcohol is used.

Alternatively, esterification can be achieved under milder conditions using reagents like diazomethane (B1218177) or through activation of the carboxylic acid, for example, by converting it to an acid chloride first. The reaction with diazomethane produces methyl esters specifically and is generally quantitative, though the reagent is toxic and explosive.

Acid Halide Formation: The carboxylic acid can be readily converted to the more reactive acid halide, typically an acid chloride, by treatment with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). These reactions proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a halide. The resulting acid halide is a valuable intermediate for the synthesis of esters, amides, and other acyl derivatives under milder conditions than the parent carboxylic acid.

Table 1: Common Reagents for Carboxylic Acid Derivatization

Derivative Reagent(s) Typical Conditions
Ester Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) Heat
Acid Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) Inert solvent, often with a catalytic amount of DMF
Acid Bromide Phosphorus tribromide (PBr₃) Inert solvent

Anhydride (B1165640) Formation from Benzoic Acid Derivatives

Symmetrical anhydrides of this compound can be formed by the dehydration of two molecules of the carboxylic acid. This is typically achieved by heating the carboxylic acid with a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀).

A more common laboratory method for preparing both symmetrical and mixed anhydrides involves the reaction of the corresponding acid chloride with a carboxylate salt. For instance, reacting the acid chloride of this compound with the sodium salt of the same acid would yield the symmetrical anhydride.

Reactivity of the Amide Functional Group

The tertiary amide group in this compound is generally stable but can undergo specific transformations under appropriate conditions.

Hydrolysis Mechanisms of Amides (Acidic and Basic Conditions)

Amide hydrolysis, the cleavage of the C-N bond, is a fundamental reaction but typically requires more forcing conditions than the hydrolysis of esters. fiveable.memasterorganicchemistry.comnih.gov

Basic Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses to expel the N-methylanilide anion as the leaving group. This is the rate-determining step, as the amide anion is a poor leaving group. The resulting carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt. An acidic workup is then required to protonate the carboxylate and the N-methylanilide anion to yield the final products: terephthalic acid and N-methylaniline.

Table 2: Products of Amide Hydrolysis

Condition Products
Acidic Hydrolysis Terephthalic acid and N-methylanilinium salt
Basic Hydrolysis (followed by acidic workup) Terephthalic acid and N-methylaniline

Transformations Involving the N-Substituted Amide Nitrogen

The nitrogen atom of the tertiary amide is not particularly nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Therefore, it does not readily undergo alkylation or acylation. Reactions directly involving the amide nitrogen are limited but can include reduction. While the amide carbonyl can be reduced, typically with strong reducing agents like lithium aluminum hydride (LiAlH₄), this would also reduce the carboxylic acid group. Selective reduction of the amide in the presence of a carboxylic acid is challenging.

Transformations of the Aromatic Ring System

The benzene (B151609) ring of the benzoic acid moiety is substituted with a deactivating carboxyl group and a deactivating N-acyl group. The phenyl group attached to the amide nitrogen is activated by the nitrogen atom.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, will be influenced by the directing effects of the existing substituents. The carboxylic acid group is a meta-director, while the amide group's directing effect is more complex. The nitrogen lone pair can donate electron density to the ring, favoring ortho and para substitution on the phenyl ring attached to it. However, the carbonyl group is electron-withdrawing. On the benzoic acid ring, both the carboxylic acid and the amide group are deactivating, making electrophilic substitution on this ring less favorable and likely directed to the meta position relative to the carboxyl group.

Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings and would require the presence of strong electron-withdrawing groups and a good leaving group, which are not present in this molecule.

Reduction of the aromatic rings is possible but requires harsh conditions, such as high-pressure catalytic hydrogenation or dissolving metal reductions (e.g., Birch reduction). These conditions would likely also reduce the carboxylic acid and amide functional groups.

Derivatization for Advanced Molecular Architectures

The structure of this compound offers several avenues for derivatization to create advanced molecular architectures. The carboxylic acid moiety is a primary site for modification, readily undergoing reactions typical of benzoic acids to form esters, acid halides, and other amides. eurekaselect.com These transformations are fundamental for incorporating the molecule into larger, more complex structures. For instance, conversion to an acid chloride would facilitate acylation reactions, while esterification could be used to modify solubility or introduce another functional handle.

Furthermore, the aromatic rings are susceptible to electrophilic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the existing groups. The carbamoyl (B1232498) group on the benzoic acid ring acts as a deactivating, meta-directing group, while the N-phenyl group's substitution pattern would be influenced by the activating, ortho-, para-directing nature of the amide nitrogen, balanced against the steric hindrance it imposes.

Recent methodologies have also highlighted novel derivatization strategies. For example, a charge-switch derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed for analytical purposes, modifying hydroxyl-containing analytes to improve their detection by mass spectrometry. nih.gov While not directly targeting the functional groups of this compound, this illustrates the ongoing development of derivatization techniques that could be adapted for similar molecules.

The synthesis of thioureides from related 2-(4-methyl-phenoxymethyl)benzoic acid demonstrates another pathway for functionalizing the carboxylic acid group to introduce moieties with potential biological activity. researchgate.net Similarly, the synthesis of various N-substituted benzamides often proceeds from a benzoic acid starting material, highlighting the foundational role of this functional group in building molecular diversity. researchgate.net

Functional GroupReaction TypeReagentsProduct Type
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Carboxylic AcidAmidationAmine, Coupling Agent (e.g., DCC)Amide
Carboxylic AcidAcid Halide FormationThionyl Chloride (SOCl₂) or Oxalyl ChlorideAcid Chloride
Aromatic RingNitrationHNO₃, H₂SO₄Nitro-substituted derivative
Aromatic RingHalogenationBr₂, FeBr₃Bromo-substituted derivative

Ring-Opening and Cyclization Reactions Utilizing Amide Precursors

Amides are valuable precursors in reactions that form heterocyclic scaffolds through cyclization or emerge from ring-opening pathways. qyaobio.com The structure of this compound, containing both an amide and a carboxylic acid, is well-suited for intramolecular cyclization cascades, potentially leading to complex polycyclic systems.

The activation of amides, particularly tertiary amides, can generate highly reactive keteniminium intermediates. nih.gov This activation, often achieved with reagents like trifluoromethanesulfonic anhydride (Tf₂O), can initiate domino-like transformations. For a molecule like this compound, such an intermediate could undergo an intramolecular Friedel–Crafts-like cyclization, where the electron-rich N-phenyl ring attacks the activated carbonyl carbon, leading to the formation of a new ring system. nih.gov

Acid-mediated reactions are also prominent in the transformation of amide-containing molecules. Amides of benzo-fused cyclic amines have been shown to undergo ring-opening when treated with triflic acid (TfOH). researchgate.net Similarly, acid-catalyzed ring-opening of cyclopropyl (B3062369) carbinols with acetonitrile (B52724) can synthesize amides through a Schmidt-type reaction. researchgate.net These principles could be applied to design cyclization or rearrangement pathways for this compound. For instance, under strong acid conditions, intramolecular cyclization could occur between the carboxylic acid and the N-phenyl ring. A related reaction involving 2-formylbenzoic acid and anilines in the presence of KCN leads to the formation of isochromen-1-ones. mdpi.com

Recent research has explored various cyclization strategies involving amides. An epoxide-opening cyclization followed by a double Smiles rearrangement has been used to synthesize N-aryl-1,4-benzoxazines and N-arylindolines. rsc.org Another study demonstrated that N-cyclopropyl-amides undergo a ring-opening rearrangement in the presence of AlCl₃ to form N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. rsc.org Furthermore, intramolecular cyclization of N-arylpropynamides can yield different heterocyclic products, such as 3-halogenated quinolin-2-ones or spiro nih.govacs.orgtrienones, depending on the reaction conditions. researchgate.net These examples underscore the potential of the amide moiety within this compound to serve as a linchpin in the construction of diverse heterocyclic frameworks.

Reaction TypeKey Intermediate/PrecursorConditionsPotential Product Scaffold
Intramolecular Friedel-CraftsActivated Amide (Keteniminium)Tf₂O, BaseFused Polycyclic Ketone
Acid-Catalyzed CyclizationProtonated Carboxylic Acid/AmideStrong Acid (e.g., TfOH)Acridone or Benzazepinone derivative
Epoxide-Opening CascadeEpoxide-tethered AmideBaseBenzoxazine or Indoline derivative
Halogenative CyclizationN-Arylpropynamide derivativePIDA, LiXHalogenated Quinolinone

Influence of Substituents on Compound Reactivity and Selectivity

Substituents on the aromatic rings of N-aryl benzamides can profoundly influence the compound's reactivity and the selectivity of its transformations by altering electronic properties and introducing steric effects. beilstein-journals.orgbeilstein-journals.orgresearchgate.net In this compound, the existing groups—the para-carboxylic acid on one ring and the N-methyl and N-phenyl groups of the amide—establish a baseline reactivity profile that can be tuned by introducing additional substituents.

The electronic nature of substituents on the N-aryl ring is particularly influential. Electron-donating groups (EDGs) on the N-phenyl ring increase its electron density, which can enhance its nucleophilicity in intramolecular cyclization reactions. nih.gov Conversely, strong electron-withdrawing groups (EWGs) on the N-phenyl moiety can decrease the yield of such cyclization products by destabilizing the required carbocationic intermediates. nih.gov For example, in ruthenium-catalyzed C-H selenylation of benzamides, both electron-rich and electron-deficient benzamides were converted efficiently, but the bulk of the N-substituent was also found to be beneficial. researchgate.net

In multicomponent reactions, the influence of an aryl substituent can be so significant as to switch the reaction pathway entirely, leading to different heterocyclic scaffolds. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Studies on N-aryl-3-oxobutanamides in reactions with aminoazoles and salicylaldehyde (B1680747) revealed that the substituent on the N-aryl moiety dictated which of two or three possible heterocyclic products were formed. beilstein-journals.orgbeilstein-journals.org This highlights the subtle electronic and steric effects that can be exploited to control reaction outcomes. Therefore, the strategic placement of additional substituents on either aromatic ring of this compound could be a powerful tool for directing its reactivity towards a desired chemical transformation with high selectivity. nih.govmit.edu

Ring PositionSubstituent TypeElectronic EffectPredicted Impact on Reactivity
N-Phenyl Ring (ortho, para)Electron-Donating (e.g., -OCH₃)Increases ring nucleophilicityAccelerates electrophilic aromatic substitution/cyclization
N-Phenyl Ring (ortho, para)Electron-Withdrawing (e.g., -NO₂)Decreases ring nucleophilicitySlows or inhibits electrophilic aromatic substitution/cyclization nih.gov
Benzoic Acid RingElectron-Donating (e.g., -CH₃)Activates ring for electrophilic substitutionIncreases rate of aromatic substitution
Benzoic Acid RingElectron-Withdrawing (e.g., -Cl)Deactivates ring for electrophilic substitutionDecreases rate of aromatic substitution
N-Phenyl Ring (ortho)Bulky Group (e.g., -C(CH₃)₃)Steric HindranceMay hinder intramolecular reactions or alter regioselectivity beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 4-[Methyl(phenyl)carbamoyl]benzoic acid is expected to display distinct signals corresponding to the different proton environments in the molecule.

Benzoic Acid Protons: The protons on the benzoic acid ring system are anticipated to appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring (an AA'BB' system). The protons ortho to the electron-withdrawing carboxylic acid group would be deshielded and resonate further downfield compared to the protons ortho to the amide group. docbrown.infomit.edu

N-Phenyl Group Protons: The five protons on the N-phenyl ring would likely appear as a complex multiplet in the aromatic region of the spectrum.

N-Methyl Protons: The three protons of the N-methyl group are expected to produce a sharp singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift would be influenced by the anisotropic effect of the adjacent carbonyl and phenyl groups.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and would appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. docbrown.infoyale.edu Its broadness is a result of chemical exchange and hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Carboxylic Acid (-COOH)> 10.0Broad Singlet
Benzoic Acid Ring (ortho to -COOH)~ 8.0 - 8.2Doublet
Benzoic Acid Ring (ortho to Amide)~ 7.4 - 7.6Doublet
N-Phenyl Group~ 7.2 - 7.5Multiplet
N-Methyl (-NCH₃)~ 3.3 - 3.5Singlet

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Due to symmetry and distinct functional groups, a specific number of signals is expected.

Carbonyl Carbons: Two distinct signals are predicted in the downfield region for the two carbonyl carbons. The carboxylic acid carbonyl typically appears around 167-173 ppm, while the amide carbonyl is expected in a similar region, often around 170 ppm. libretexts.orgdocbrown.info

Aromatic Carbons: The benzoic acid ring should exhibit four distinct signals: two for the protonated carbons and two for the quaternary (ipso) carbons. Similarly, the N-phenyl ring would show signals for its six carbons, with potential overlap depending on the electronic environment. The carbon attached to the nitrogen (ipso-carbon of the N-phenyl group) and the carbons ortho and para to it will have distinct chemical shifts. docbrown.infofiu.edu

N-Methyl Carbon: A single signal is expected for the N-methyl carbon in the aliphatic region of the spectrum. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-C OOH)167 - 173
Amide Carbonyl (-C O-N)169 - 172
Aromatic Carbons (Benzoic Acid Ring)125 - 145
Aromatic Carbons (N-Phenyl Ring)126 - 143
N-Methyl Carbon (-NC H₃)35 - 40

Two-dimensional NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, would be crucial for confirming the molecular structure by revealing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

Correlation between the N-methyl protons and the amide carbonyl carbon , confirming the methyl group's attachment to the amide nitrogen.

Correlations between the protons on the benzoic acid ring and the amide carbonyl carbon , establishing the connection between the amide group and the benzoic acid moiety.

Correlations between the protons on the N-phenyl ring and the amide carbonyl carbon .

Correlations between the protons on the benzoic acid ring and the carboxylic acid carbonyl carbon .

These correlations would unambiguously piece together the different fragments of the molecule, providing definitive structural proof.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural details of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₅H₁₃NO₃), HRMS is crucial for confirming its elemental composition.

Expected HRMS Data:

Calculated Monoisotopic Mass: 267.08954 g/mol

Ionization Mode: Electrospray Ionization (ESI) is commonly used. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

IonCalculated m/z
[C₁₅H₁₃NO₃ + H]⁺268.09737
[C₁₅H₁₃NO₃ - H]⁻266.08172

The experimentally measured m/z value from an HRMS instrument would be compared to these calculated values to confirm the identity of the compound. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and often thermally fragile, molecules like carboxylic acids. nih.gov In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

This method is highly sensitive and typically produces intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻), making it straightforward to determine the molecular weight of the compound. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) can be coupled with ESI to induce fragmentation of the molecular ion, providing valuable information about the compound's structure. Key fragmentation pathways would involve the cleavage of the amide and carboxylic acid groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the two aromatic rings and the non-bonding electrons on the oxygen and nitrogen atoms.

The primary electronic transitions observed would be:

π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the phenyl and benzoic acid moieties and typically result in strong absorption bands. mdpi.comyoutube.com

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the carbonyl oxygens or the amide nitrogen) to a π* antibonding orbital. youtube.com They are generally of lower energy and have weaker absorption intensity compared to π → π* transitions. youtube.com

The absorption maxima (λ_max) are influenced by the solvent polarity. researchgate.net Studies on similar aromatic carboxylic acids, like 4-benzoyl benzoic acid, show that the absorption spectra are pH-dependent due to the protonation state of the carboxyl group. rsc.org It is expected that this compound would exhibit similar solvatochromic and pH-dependent behavior.

Expected UV-Vis Absorption Data:

Transition Type Chromophore Expected λ_max Range (nm)
π → π* Phenyl & Benzoyl groups 200 - 300

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

In a single-crystal XRD experiment, a well-ordered crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.

For this compound, a single-crystal XRD analysis would reveal:

Molecular Conformation: The dihedral angles between the phenyl ring and the benzoic acid moiety, as well as the geometry around the amide bond.

Intermolecular Interactions: The presence and geometry of hydrogen bonds are of particular interest. It is highly probable that the carboxylic acid groups would form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common structural motif for carboxylic acids in the solid state. researchgate.netresearchgate.netnih.gov

Crystal Packing: How the molecules are arranged in the crystal lattice, influenced by weaker interactions such as C-H···O bonds or π-π stacking.

The table below presents typical crystallographic parameters that would be obtained from a single-crystal XRD study, based on data from structurally related benzoic acid derivatives. researchgate.netresearchgate.net

ParameterDescriptionExample Value Range
Crystal SystemThe symmetry of the unit cell.Monoclinic, Orthorhombic
Space GroupThe specific symmetry group of the crystal.P2₁/c, C2/c
a, b, c (Å)The dimensions of the unit cell.a = 9-14 Å, b = 6-11 Å, c = 11-15 Å
β (°)The angle of the unit cell (for monoclinic).90-105°
ZThe number of molecules per unit cell.2, 4, or 8
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.04 - 0.06

This comprehensive suite of spectroscopic and crystallographic techniques provides a complete picture of the molecular and supramolecular structure of this compound.

Analysis of Crystal Packing and Intermolecular Forces via Hirshfeld Surfaces

Detailed Hirshfeld surface analysis data for the specific compound this compound is not available in the reviewed scientific literature. This type of analysis, which involves partitioning crystal space to define a unique molecular volume, is instrumental in quantifying intermolecular interactions.

While specific quantitative data and detailed research findings for this compound are not present in the available search results, the general methodology of Hirshfeld surface analysis provides a framework for how its crystal structure would be analyzed. Such an analysis for this compound would involve mapping properties like dnorm (normalized contact distance) onto the molecular surface to identify regions of close intermolecular contact, which are crucial for stabilizing the crystal lattice. The red regions on a dnorm map highlight contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds, while blue regions indicate longer contacts.

Without experimental or computational data from a crystallographic study of this compound, a specific breakdown of its intermolecular forces and data tables quantifying these interactions cannot be provided.

Computational and Theoretical Studies of 4 Methyl Phenyl Carbamoyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational in modern computational chemistry. These methods are employed to model the electronic structure of molecules, providing detailed information about their geometric and energetic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By minimizing the total energy of the molecule, DFT calculations can accurately predict structural parameters such as bond lengths, bond angles, and dihedral angles. actascientific.comresearchgate.net

For molecules similar to 4-[Methyl(phenyl)carbamoyl]benzoic acid, such as 4-(carboxyamino)-benzoic acid, DFT studies have successfully determined these geometric parameters. actascientific.comresearchgate.net This optimization process is the first and most critical step in most computational analyses, as the accuracy of all subsequently calculated properties depends on a correctly predicted molecular geometry.

Basis Set Selection and Computational Methodologies (e.g., B3LYP/6-311G(d))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional, like the widely used Becke, 3-parameter, Lee–Yang–Parr (B3LYP), approximates the exchange-correlation energy, which is a key component of the total electronic energy. jacsdirectory.comresearchgate.net A basis set is a set of mathematical functions used to construct the molecular orbitals.

The 6-311G(d) basis set is a popular choice for calculations on organic molecules. jacsdirectory.comijcce.ac.ir The "6-311G" part describes how the core and valence atomic orbitals are represented, while the "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in describing the electron distribution and leading to more accurate geometries and energies. researchgate.net The combination of the B3LYP functional with a 6-311G or similar basis set has been shown to provide reliable results for a variety of benzoic acid derivatives and other organic compounds. actascientific.comresearchgate.net

Electronic Properties Analysis

Once the molecular geometry is optimized, DFT is used to calculate a range of electronic properties that describe the molecule's reactivity, stability, and potential interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Energy and Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. nankai.edu.cn For the related compound 4-(carboxyamino)-benzoic acid, DFT calculations determined the HOMO and LUMO energies, resulting in an energy gap that indicates a stable molecular structure. actascientific.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzoic Acid Analog

ParameterEnergy (eV)
EHOMO-6.82
ELUMO-1.82
Energy Gap (ΔE)5.00

Data based on calculations for the analogous compound 4-(carboxyamino)-benzoic acid. actascientific.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored based on the electrostatic potential value:

Red regions indicate a negative potential, representing electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. nih.govresearchgate.net

Blue regions indicate a positive potential, representing electron-poor areas that are favorable for nucleophilic attack. nih.govresearchgate.net

Green regions represent areas of neutral potential.

By analyzing the MEP map, chemists can identify the most likely sites for hydrogen bonding and other intermolecular interactions, which is crucial for understanding the molecule's biological activity and chemical behavior. researchgate.net For related compounds, MEP maps typically show negative potential localized over carbonyl oxygen atoms, highlighting them as key sites for interaction. nih.gov

Electronic Excitation Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net This method is particularly useful for predicting the electronic absorption spectra (like UV-Visible spectra) of a compound. actascientific.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. This information is vital for understanding the photophysical properties of a molecule and has applications in the design of dyes, sensors, and other optoelectronic materials. nih.gov Studies on similar benzoic acid derivatives have utilized the TD-DFT approach to explore their excited states and electronic spectra. researchgate.net

Vibrational Spectra Prediction and Conformational Analysis

Computational chemistry provides powerful tools for the investigation of the molecular structure and vibrational properties of complex organic molecules like this compound. Through theoretical calculations, researchers can predict the vibrational spectra (infrared and Raman) and analyze the conformational landscape of the molecule. These theoretical insights are crucial for interpreting experimental data and understanding the molecule's behavior at a quantum level.

A common approach for these studies involves Density Functional Theory (DFT), often using functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p). mdpi.com This methodology allows for the optimization of the molecular geometry to find stable conformers, which are different spatial arrangements of the atoms resulting from rotation around single bonds. For a molecule like this compound, key rotational degrees of freedom would include the orientation of the benzoic acid group relative to the amide linkage and the phenyl ring.

Once the lowest energy conformers are identified, their vibrational frequencies can be calculated. nih.gov These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the chemical bonds. The theoretical spectra are often scaled to better match experimental results due to approximations in the computational methods and the neglect of anharmonicity.

The assignment of these calculated vibrational modes is facilitated by Potential Energy Distribution (PED) analysis. researchgate.netactascientific.com PED provides a quantitative measure of the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given normal mode of vibration. researchgate.netactascientific.com This allows for a detailed and unambiguous assignment of the spectral bands.

For example, in a theoretical study of a related molecule, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, researchers used DFT calculations to assign the fundamental vibrational modes from experimental FT-IR and FT-Raman data. mdpi.com The study identified characteristic vibrations, such as the O-H stretching of the carboxylic acid group, which is sensitive to hydrogen bonding, and the C=O stretching of the carbonyl group. mdpi.com Similar computational analyses on this compound would be expected to identify characteristic vibrational frequencies for its functional groups.

Table 1: Representative Vibrational Modes and Their Typical Calculated Frequency Ranges This table is illustrative and based on computational studies of similar aromatic carboxylic acids and amides.

Thermodynamic Property Computations

Theoretical calculations are also employed to determine the thermodynamic properties of this compound. These computations, typically performed using statistical mechanics principles applied to the results of quantum chemical calculations (like DFT), can provide valuable data on the molecule's stability and energy.

Key thermodynamic properties that can be computed include the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv). These values are calculated based on the vibrational frequencies and other molecular parameters obtained from the optimized geometry of the compound.

For instance, in computational studies of molecules like 4-(carboxyamino)-benzoic acid, thermodynamic properties are often reported alongside vibrational and electronic analyses. actascientific.com These calculations help in understanding the molecule's behavior at different temperatures and can be crucial for predicting reaction equilibria and kinetics.

Table 2: Examples of Computable Thermodynamic Properties This table illustrates the types of thermodynamic data that can be obtained from theoretical studies.

Theoretical Investigations of Reaction Mechanisms (e.g., Hydrolysis)

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, such as the hydrolysis of the amide bond in this compound. Theoretical investigations can map out the entire potential energy surface of the reaction, identifying transition states, intermediates, and the associated activation energies.

The hydrolysis of amides and esters can proceed through various mechanisms, and computational studies help to determine the most likely pathway. For example, theoretical studies on the hydrolysis of phenyl esters have been used to distinguish between concerted and stepwise mechanisms. nih.gov In some cases, density functional theory (DFT) calculations have been employed to search for tetrahedral intermediates, which are characteristic of stepwise acyl transfer reactions. nih.gov The inability to locate a stable intermediate in some computational models suggests an enforced concerted mechanism might be at play. nih.gov

For the hydrolysis of this compound, a theoretical study would likely investigate the following aspects:

Identification of reactive centers: Determining whether the nucleophilic attack of water is more favorable at the amide carbonyl carbon.

Mapping reaction pathways: Calculating the energy profiles for different potential mechanisms (e.g., acid-catalyzed, base-catalyzed). This involves locating the transition state structures that connect reactants, intermediates, and products.

Solvent effects: Incorporating a solvation model (either implicit or explicit) to understand how the solvent (e.g., water) influences the reaction mechanism and energetics. nih.gov

By comparing the calculated activation barriers for different pathways, researchers can predict the kinetically and thermodynamically favored mechanism. These theoretical findings provide a molecular-level understanding that complements experimental kinetic studies. rsc.org

Synthetic Applications and Derivatization Strategies in Organic Synthesis

Utilization as a Key Building Block for Complex Molecules

Organic building blocks are essential for the synthesis of more complex molecules. sigmaaldrich.com The structural framework of 4-[Methyl(phenyl)carbamoyl]benzoic acid serves as a robust scaffold that can be elaborated upon to create a diverse array of chemical entities.

Nitrogen-containing heterocycles are prevalent in natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.gov The synthesis of these structures is a central theme in organic chemistry. organic-chemistry.org While direct examples of this compound being cyclized into specific heterocycles are not extensively detailed in the provided search results, its structure lends itself to such transformations. The carboxylic acid moiety can be activated and reacted with a suitable nucleophile to initiate cyclization. For instance, conversion of the carboxylic acid to an acyl chloride or an activated ester would facilitate intramolecular reactions if a nucleophilic group were present on the N-phenyl ring, or it could participate in intermolecular reactions with difunctional reagents to build heterocyclic rings. The general importance of benzoic acid derivatives in forming heterocycles is well-established. For example, isobenzofuranones, also known as phthalides, can be synthesized from ortho-functionalized benzoic acids and serve as precursors for other heterocyclic compounds. mdpi.com

In the construction of complex target molecules, multi-step synthetic sequences are often required. truman.edu this compound can function as a key intermediate in such pathways. For example, a synthetic route might involve the initial preparation of this compound from simpler starting materials like 4-halobenzoic acid derivatives. Subsequent steps could then modify either the carboxylic acid group or the aromatic rings. For instance, the carboxylic acid can be converted to an ester, amide, or other functional groups, as demonstrated in the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key pharmaceutical intermediate. researchgate.net Furthermore, reactions such as palladium-catalyzed cross-coupling could be employed to introduce new substituents onto the aromatic rings, further increasing molecular complexity. google.com The synthesis of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, for example, involves a Buchwald–Hartwig cross-coupling reaction followed by ester hydrolysis. researchgate.net

Design Principles for N-Substituted Benzoic Acid Amide Derivatives

The N-substituted benzoic acid amide scaffold is a common motif in medicinal chemistry and materials science. nanobioletters.comresearchgate.net The properties of these compounds can be finely tuned by systematic structural modifications.

The chemical and physical properties of derivatives of this compound can be rationally modified by altering its structure. Structure-activity relationship (SAR) studies on related N-substituted amides often guide these modifications. acs.org For example, introducing electron-donating or electron-withdrawing groups onto the N-phenyl ring can alter the electronic properties of the molecule, which can, in turn, affect its reactivity and biological activity. nih.gov The nature of the N-alkyl group (in this case, methyl) also plays a crucial role in determining the molecule's conformation and steric hindrance, which can influence its interaction with biological targets. nih.gov Studies on similar benzamide (B126) derivatives have shown that modifications to these substituents can significantly impact properties like anti-inflammatory or antimicrobial activity. researchgate.net

Below is a table illustrating potential modification sites on the core structure of this compound and their potential effects on its chemical properties.

Modification SiteType of ModificationPotential Effect on Chemical Properties
Carboxylic Acid Group Esterification, AmidationAlters polarity, solubility, and reactivity. Can be used to attach other molecular fragments.
N-Phenyl Ring Introduction of substituents (e.g., -OCH₃, -Cl, -NO₂)Modifies electronic properties (electron-donating/withdrawing), lipophilicity, and metabolic stability.
N-Methyl Group Replacement with other alkyl or aryl groupsChanges steric hindrance around the amide bond, affecting molecular conformation and binding affinity to potential targets.

This table is based on general principles of medicinal chemistry and organic synthesis.

The core structure of this compound is well-suited for the creation of compound libraries for high-throughput screening. By systematically varying the substituents on the aromatic rings and the groups attached to the amide nitrogen and carboxyl functions, a large number of analogs can be synthesized. This approach is common in drug discovery to explore the chemical space around a lead compound. General procedures for synthesizing N-benzamides often involve reacting an activated benzoic acid (like an acid chloride) with a variety of amines, a process that can be adapted for parallel synthesis to generate a library of compounds efficiently. nanobioletters.com Such libraries of N-substituted benzamides have been evaluated for various biological activities, including antitumor and antimicrobial effects. nanobioletters.comresearchgate.net

Role in Methodological Organic Chemistry Research

While specific studies detailing the use of this compound as a model substrate in methodological research were not prominent in the search results, compounds of this class are often used to test the scope and limitations of new synthetic methods. For example, new catalytic systems for C-H activation, cross-coupling reactions, or functional group transformations could be tested on a substrate like this to demonstrate their utility. The presence of multiple functional groups (amide, carboxylic acid, aromatic rings) allows for the assessment of a new method's chemoselectivity. A recent study introduced a novel method for alkylation by activating amides, leading to the synthesis of N-substituted 2-pyridones, showcasing how amide functionalities can be leveraged in new synthetic strategies. rsc.org

Substrate for Novel Bond-Forming Reactions

The unique structural features of this compound, namely the tertiary amide moiety and the appended carboxylic acid, position it as a versatile substrate for a variety of novel bond-forming reactions. Research into related N-alkyl-N-arylbenzamides has highlighted the potential for functionalization at multiple sites within the molecule, including the N-methyl group, the N-phenyl ring, and the carboxylic acid group.

One promising avenue is the selective C–H activation of the N-methyl group. Metallaphotoredox catalysis, for instance, has emerged as a powerful tool for the α-arylation of N-alkylbenzamides. nih.gov This methodology suggests that the methyl group in this compound could be arylated or alkylated, providing a direct route to more complex derivatives. The site-selectivity of such reactions is a key consideration, and studies on methyl-substituted N-phenylbenzamides indicate that steric and electronic factors, often referred to as "ortho-effects," can significantly influence the outcome of directed C–H activation. researchgate.net

Furthermore, the carboxylic acid functionality opens up possibilities for decarboxylative coupling reactions. These reactions, which can be mediated by transition metals like copper or nickel, utilize carboxylic acids as readily available and stable surrogates for organometallic reagents. nih.govrsc.org In the context of this compound, a decarboxylative cross-coupling could lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the 4-position of the central benzoic acid ring. This strategy would be particularly valuable for the synthesis of biaryl compounds or for the introduction of various functional groups without the need for pre-functionalized starting materials. nih.gov The development of photocatalytic decarboxylative couplings further expands the scope of these transformations, allowing for reactions to proceed under mild conditions. researchgate.net

The amide bond itself can also participate in novel bond-forming reactions. While typically robust, under specific catalytic conditions, the C–N bond can be activated. For example, halogenation-induced C–N bond activation has been demonstrated in the synthesis of complex cyclic molecules. rsc.org Although this is a more specialized application, it underscores the latent reactivity of the amide group that can be harnessed in organic synthesis.

The table below summarizes potential novel bond-forming reactions involving this compound as a substrate, based on analogous systems.

Reaction TypeReactive SitePotential Coupling PartnerCatalyst System (Example)Product Type
α-Arylation of N-methyl groupN-Methyl C–HAryl bromideNickel/Photoredox catalystα-Aryl-N-methyl amide derivative
Directed C–H ArylationN-Phenyl C–H (ortho)Aryl halidePalladium or Rhodium catalystOrtho-arylated N-phenyl amide derivative
Decarboxylative CouplingCarboxylic acidAryl iodideNickel catalyst with a reducing agent4-Aryl-N-methyl-N-phenylbenzamide
Decarboxylative CyclizationCarboxylic acid and ortho-C–H-Copper salt and basePhenanthridinone derivative

Exploration of Catalytic Processes with Amide Substrates

The amide functionality within this compound makes it an interesting substrate for the exploration of various catalytic processes. The amide group can act as a directing group in C–H activation reactions, influencing the regioselectivity of bond formation on the aromatic rings. Moreover, the development of catalytic cycles that involve amide activation or transformation is an active area of research.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and amide-containing substrates are often compatible with these methods. For instance, if this compound were modified to include a halide substituent on the N-phenyl ring, it could undergo Suzuki-Miyaura coupling with boronic acids to introduce diverse aryl groups. The efficiency of such catalytic processes is often dependent on the choice of ligand, base, and solvent.

Copper-mediated catalytic cycles have also shown promise for reactions involving amide substrates. A notable example is the decarboxylative coupling of benzamides with ortho-nitrobenzoic acids, which proceeds through a directed C–H cleavage. nih.gov This type of methodology could potentially be adapted for intramolecular reactions of this compound derivatives, leading to the formation of complex heterocyclic structures. The catalytic cycle typically involves the coordination of the directing group (such as an 8-aminoquinoline (B160924) auxiliary attached to the amide) to the copper center, followed by C–H activation and subsequent coupling with the decarboxylating partner.

Transition-metal-free catalytic systems are also being explored for reactions involving amides. For example, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides has been achieved using a strong base like lithium diisopropylamide (LDA), which promotes ortho-lithiation and subsequent nucleophilic acyl substitution. nih.gov While this particular example involves cleavage of the amide bond, it highlights the potential for activating benzamides towards nucleophilic attack under specific catalytic or stoichiometric conditions.

Furthermore, the N-alkylation of amines with aryl esters, catalyzed by triarylboranes, represents a metal-free approach to C–N bond formation that is relevant to the synthesis of N-alkylated amides. rsc.org Such catalytic methods offer a milder alternative to traditional alkylation procedures and could be valuable in the derivatization of related amide structures.

The table below outlines various catalytic processes that could be explored with this compound or its derivatives, drawing from established methodologies for amide-containing substrates.

Catalytic ProcessAmide RoleCatalyst TypeKey TransformationPotential Application
Directed C–H ActivationDirecting GroupTransition Metal (e.g., Pd, Rh, Ir)Functionalization of an ortho C–H bondSynthesis of substituted benzamides
Decarboxylative C-H ArylationSubstrateCopperFormation of biaryl compoundsOne-pot synthesis of phenanthridinones
Cross-CouplingSubstrate (with halide)PalladiumSuzuki-Miyaura, Buchwald-Hartwig, etc.Synthesis of complex aryl amides
Metal-Free AlkylationElectrophileOrganocatalyst (e.g., Triarylborane)N-AlkylationSynthesis of tertiary amides

Future Research Directions and Advanced Methodological Development

Exploration of Unconventional Synthetic Routes

Traditional synthesis of 4-[Methyl(phenyl)carbamoyl]benzoic acid typically involves the acylation of N-methylaniline with 4-carboxybenzoyl chloride. While effective, this method can be energy-intensive and may generate waste streams. Future research is poised to explore more sustainable and efficient "unconventional" synthetic pathways.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and enhance selectivity in the synthesis of N-(aryl) substituted benzamides. niscair.res.in By applying microwave irradiation to a solvent-free mixture of 4-aminobenzoic acid and N-methylaniline precursors, it may be possible to achieve a cleaner and more rapid synthesis.

Another innovative approach involves the Fe-mediated synthesis from nitroarenes . This method utilizes readily available nitroarenes and acyl halides to produce N-aryl amides in an aqueous medium, with iron dust acting as the reductant. researchgate.net Adapting this to this compound could involve the reaction of a suitable nitro-precursor of benzoic acid with N-methylaniline in the presence of an iron catalyst, offering a potentially greener alternative to traditional methods.

Furthermore, the concept of Umpolung amide synthesis (UmAS) presents a paradigm shift in amide bond formation. This strategy, which has been developed for the synthesis of enantiopure amides, could be explored for the preparation of N-aryl amides like the target compound. nih.gov This would involve the reaction of an α-halonitroalkane precursor with an N-aryl hydroxylamine, promoted by a simple Brønsted base, potentially offering high chemo- and stereoselectivity.

Unconventional RoutePotential PrecursorsKey Advantages
Microwave-Assisted Synthesis4-Carboxybenzoyl chloride, N-methylanilineReduced reaction time, increased yield, solvent-free conditions. niscair.res.in
Fe-mediated SynthesisNitro-benzoic acid derivative, N-methylanilineUse of inexpensive and environmentally benign iron catalyst, aqueous reaction medium. researchgate.net
Umpolung Amide Synthesisα-fluoronitroalkane precursor, N-aryl hydroxylaminePotential for high enantioselectivity, avoidance of traditional activating agents. nih.gov

Development of Novel Catalytic Systems for Derivatization

The derivatization of this compound is crucial for exploring its structure-activity relationships in various applications. Future research will likely focus on developing novel catalytic systems to achieve this with high efficiency and selectivity.

Iridium-catalyzed C-H activation has emerged as a powerful tool for the late-stage functionalization of complex molecules, including benzoic acids. nih.govibs.re.kr Applying this methodology could enable the direct introduction of various functional groups onto the aromatic rings of the target molecule, guided by the existing substituents. This approach offers a route to novel derivatives that would be challenging to access through traditional multi-step syntheses.

Catalysts based on Group IV metals , such as titanium (Ti) and zirconium (Zr), have shown promise in the direct amidation of carboxylic acids. nih.gov Further development of these catalysts could lead to more efficient systems for the synthesis of this compound and its analogs, potentially operating under milder conditions and with lower catalyst loadings. Research into ligands that can tune the reactivity and selectivity of these metal centers will be a key area of focus.

The use of boric acid and its derivatives as catalysts for amidation represents a green and cost-effective approach. researchgate.net These catalysts can promote the dehydrative condensation of carboxylic acids and amines under mild conditions. Investigating the scope and limitations of boric acid catalysis for the synthesis and derivatization of N-aryl benzamides could lead to more sustainable manufacturing processes.

Catalytic SystemType of DerivatizationPotential Advantages
Iridium (Ir) CatalysisC-H FunctionalizationHigh regioselectivity, late-stage modification of complex structures. nih.govibs.re.kr
Zirconium (Zr) CatalysisAmidationHigh conversion rates, potential for lower catalyst loading. nih.gov
Titanium (Ti) CatalysisAmidationUse of earth-abundant metals, potential for milder reaction conditions. nih.gov
Boric Acid CatalysisAmidationEnvironmentally benign, inexpensive, and readily available catalyst. researchgate.net

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

Optimizing synthetic processes requires a deep understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques are becoming indispensable for real-time, in-situ monitoring of chemical transformations.

Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring. rsc.org By circulating the reaction mixture through an NMR spectrometer, it is possible to obtain detailed structural information and quantitative data on reactants, intermediates, and products as the reaction progresses. This would be invaluable for optimizing the synthesis of this compound, allowing for precise control over reaction parameters to maximize yield and minimize impurities.

Fourier-Transform Infrared (FTIR) spectroscopy , particularly when coupled with attenuated total reflectance (ATR) probes, offers another robust method for real-time analysis. FTIR can track the disappearance of reactant peaks and the appearance of product peaks, providing kinetic data and insights into reaction mechanisms. The combination of FTIR with other techniques, such as NMR, can provide a comprehensive picture of the reaction dynamics.

The study of molecular self-association in solution using techniques like FTIR and NMR can also provide crucial insights that are relevant to reaction monitoring and crystallization processes. ucl.ac.ukacs.org Understanding how molecules of this compound interact with each other and with the solvent can inform the choice of reaction conditions and purification strategies.

Spectroscopic TechniqueInformation ObtainedApplication in Synthesis
FlowNMRStructural elucidation, quantitative analysis of species. rsc.orgReal-time optimization of reaction conditions, kinetic studies.
FTIR-ATRFunctional group analysis, concentration changes.Monitoring reaction progress, endpoint determination.
Solution-state NMR/FTIRMolecular association and solvation. ucl.ac.ukacs.orgUnderstanding solubility and crystallization behavior.

Integration of Machine Learning in Computational Design and Synthesis Prediction

The synergy between computational chemistry and artificial intelligence is revolutionizing chemical research. Machine learning (ML) algorithms are increasingly being used to predict reaction outcomes, design novel molecules, and plan synthetic routes.

For the synthesis of this compound and its derivatives, ML models can be trained on existing reaction data to predict the success and yield of amide bond formation under various conditions. pku.edu.cnresearchgate.net This predictive power can significantly reduce the number of experiments required, saving time and resources. Even with small datasets, ML algorithms like random forests have shown excellent predictive performance in amide synthesis. pku.edu.cn

In the realm of computational design , ML can be used to explore vast chemical spaces and identify novel derivatives of this compound with desired properties. By learning from the structure-property relationships of known compounds, these models can propose new molecules with enhanced activity or other desirable characteristics. mdpi.comresearchgate.net This approach accelerates the discovery of new lead compounds in drug discovery and materials science.

Application of Machine LearningSpecific GoalPotential Impact
Reaction PredictionPredict the yield of amide coupling reactions. pku.edu.cnchemrxiv.orgAccelerated optimization of synthetic routes.
de novo Molecular DesignDesign novel benzoic acid derivatives with specific properties. nih.govacs.orgFaster identification of lead compounds for various applications.
Retrosynthesis PlanningPropose efficient synthetic pathways to target molecules. mdpi.comStreamlined synthesis of complex chemical structures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[Methyl(phenyl)carbamoyl]benzoic acid, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves coupling a benzoic acid derivative with methyl(phenyl)amine. A two-step approach is often used:

Activation : Convert 4-carboxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .

Coupling : React the acid chloride with methyl(phenyl)amine in the presence of a base (e.g., triethylamine) to form the carbamoyl linkage.

  • Critical Factors : Excess amine or prolonged reaction times may lead to byproducts like dimerization or hydrolysis. Purity is confirmed via HPLC (>98%) or melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify the carbamoyl group (δ ~165-170 ppm for carbonyl) and aromatic protons (δ ~7.0-8.0 ppm) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the carbamoyl moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : It serves as:

  • A building block for protease inhibitors due to its carbamoyl group’s hydrogen-bonding capacity .
  • A ligand in metal-organic frameworks (MOFs) for drug delivery studies, leveraging its aromatic and carboxylate moieties .

Advanced Research Questions

Q. How can regioselective modifications of the phenyl ring impact biological activity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., -NO₂ at the para position) enhance binding to enzymes like COX-2, as shown in docking studies .
  • Steric Effects : Ortho-substituted analogs exhibit reduced activity due to hindered access to target proteins. Computational modeling (e.g., DFT) predicts steric clashes .
  • Data Table :
Substituent PositionBiological Activity (IC₅₀)Reference
Para-F12.3 µM (COX-2 inhibition)
Ortho-CH₃>100 µM

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Methodological Answer :

  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling and reduce side-product formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while low temperatures (~0°C) suppress hydrolysis .
  • Workflow : Pilot-scale reactions (10-50 g) with in-line IR monitoring ensure reproducibility before industrial-scale production .

Q. How do conflicting solubility data in DMSO and water affect experimental design?

  • Methodological Answer :

  • Contradiction : Reported solubility ranges from 15 mM (DMSO) to <0.1 mM (aqueous buffer) .
  • Resolution : Pre-dissolve in DMSO (≤1% v/v) for cell-based assays to avoid precipitation. For aqueous studies, use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) .

Data Analysis and Interpretation

Q. How should researchers resolve discrepancies in reported enzyme inhibition values?

  • Methodological Answer :

  • Source Audit : Compare assay conditions (e.g., pH, temperature) across studies. For example, a pH shift from 7.4 to 6.8 alters IC₅₀ by ~30% due to protonation of the carbamoyl group .
  • Statistical Validation : Use ANOVA to assess inter-laboratory variability. A p-value <0.05 indicates significant methodological differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.